molecular formula C14H12ClF3N2O3S2 B15109263 2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B15109263
M. Wt: 412.8 g/mol
InChI Key: DZYHZFOADADYHW-UHFFFAOYSA-N
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Description

2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a trifluoromethyl group, a thiazole ring, and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-(trifluoromethyl)aniline with a thiazole derivative under specific conditions to form the core structure. This is followed by chlorination and subsequent sulfonation to introduce the chloro and sulfone groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and thiazole ring play crucial roles in binding to these targets and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H12ClF3N2O3S2

Molecular Weight

412.8 g/mol

IUPAC Name

2-chloro-N-[5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C14H12ClF3N2O3S2/c15-5-12(21)19-13-20(10-6-25(22,23)7-11(10)24-13)9-3-1-2-8(4-9)14(16,17)18/h1-4,10-11H,5-7H2

InChI Key

DZYHZFOADADYHW-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CCl)N2C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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